

# Technical Synthesis Guide: 4-(4-Aminophenyl)-2-piperazinone

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## Compound of Interest

Compound Name: 4-(4-Aminophenyl)-2-piperazinone

CAS No.: 223786-04-7

Cat. No.: B1284600

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## Part 1: Executive Summary & Retrosynthetic Analysis

Target Molecule: **4-(4-Aminophenyl)-2-piperazinone** CAS Registry Number: 223785-99-7 (Nitro precursor); Amine derivative is often generated in situ. Core Application: Bifunctional building block for medicinal chemistry. The free aniline amine allows for further elaboration (e.g., amide coupling, reductive amination), while the piperazinone lactam provides metabolic stability and hydrogen-bonding capability.

## Structural Considerations

The piperazin-2-one scaffold contains two nitrogen centers with vastly different electronic profiles:

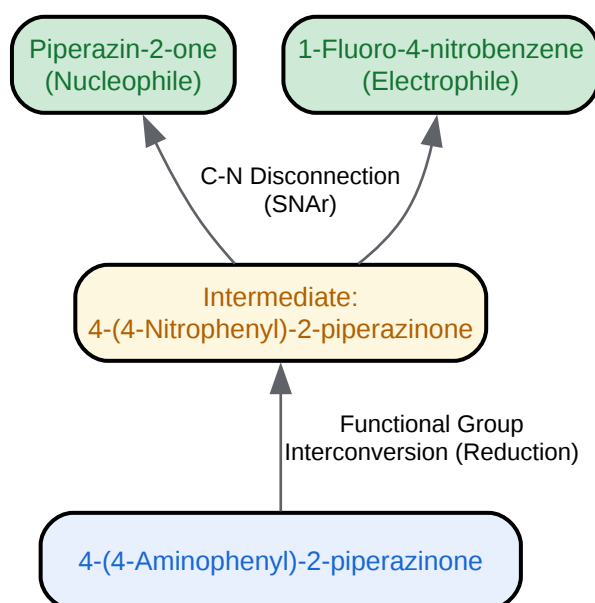
- N1 (Amide): Non-nucleophilic due to resonance delocalization with the C2 carbonyl. pKa ~14-15.
- N4 (Amine): Secondary amine, moderately nucleophilic. pKa ~8-9.

This electronic bias allows for direct, regioselective alkylation or arylation at N4 without the need for N1-protection, provided the reaction conditions are controlled.

## Retrosynthetic Strategy

The most convergent pathway disconnects the N4-Aryl bond. The synthesis is divided into two phases:

- Regioselective SNAr: Coupling of piperazin-2-one with an activated aryl electrophile (1-fluoro-4-nitrobenzene).
- Chemoselective Reduction: Conversion of the nitro group to the aniline, preserving the lactam ring.



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Figure 1: Retrosynthetic analysis exploiting the nucleophilicity of N4.

## Part 2: Detailed Synthetic Protocols

### Phase 1: Synthesis of 4-(4-Nitrophenyl)-2-piperazinone

This step utilizes a Nucleophilic Aromatic Substitution (SNAr). The 4-nitro group activates the benzene ring, making the fluorine a good leaving group.

Reaction Scheme:

## Experimental Protocol

- Reagents:
  - Piperazin-2-one (1.0 equiv)
  - 1-Fluoro-4-nitrobenzene (1.1 equiv)
  - Potassium Carbonate ( , anhydrous, 2.0 equiv)
  - Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
- Procedure:
  - Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with piperazin-2-one and .
  - Addition: Add DMSO (approx. 5-10 mL per gram of substrate) and stir to create a suspension. Add 1-fluoro-4-nitrobenzene in one portion.
  - Reaction: Heat the mixture to 80–100°C under an inert atmosphere ( ) for 4–6 hours.
  - Monitoring: Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS. The starting material (piperazin-2-one) is polar; the product will be less polar and UV-active.
  - Workup: Cool to room temperature. Pour the reaction mixture into crushed ice/water (10x volume). The product typically precipitates as a yellow/orange solid.
  - Purification: Filter the solid.[1][2][3] Wash copiously with water to remove DMSO and inorganic salts. Recrystallize from Ethanol or Ethanol/Water if necessary.

Critical Control Point: Ensure the base is anhydrous. Water can hydrolyze the fluoronitrobenzene to nitrophenol, a dead-end byproduct.

## Phase 2: Reduction to 4-(4-Aminophenyl)-2-piperazinone

The nitro group is reduced to the amine. Catalytic hydrogenation is preferred for cleanliness, but chemical reduction (Fe/NH<sub>4</sub>Cl) can be used if halogenated substituents are present (to avoid dehalogenation).

Reaction Scheme:

### Experimental Protocol

- Reagents:
  - 4-(4-Nitrophenyl)-2-piperazinone (1.0 equiv)
  - 10% Palladium on Carbon (Pd/C, 10 wt% loading, 50% wet)
  - Hydrogen Gas (  
, balloon pressure or 1-3 bar)
  - Solvent: Methanol (MeOH) or Ethanol (EtOH).
- Procedure:
  - Setup: In a hydrogenation vessel (Parr shaker or flask), dissolve the nitro intermediate in MeOH.
  - Catalyst Addition: Carefully add the Pd/C catalyst under an argon blanket (Caution: Pyrophoric when dry).
  - Reduction: Purge the vessel with  
  
three times. Stir vigorously under  
  
atmosphere at room temperature for 2–12 hours.

- Monitoring: Reaction is complete when the yellow color of the nitro compound disappears, and the solution becomes colorless or pale pink. Confirm by LC-MS (M+1 shift from 222 to 192).
- Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
- Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline.
- Purification: The product can be used directly or recrystallized from Isopropanol/Hexane.

## Part 3: Analytical Profile & Characterization

To validate the synthesis, compare the spectral data against the expected theoretical values.

Technique	Expected Signal / Observation	Structural Assignment
1H NMR (DMSO-d6)	9.0-9.5 ppm (s, 1H, Broad)	NH (Lactam N1)
6.8-7.0 ppm (d, 2H)	Ar-H (Ortho to piperazine)	
6.5-6.6 ppm (d, 2H)	Ar-H (Ortho to amine)	
4.5-5.0 ppm (s, 2H, Broad)	NH2 (Aniline amine)	
3.5-3.8 ppm (s, 2H)	CH2 (C3, alpha to carbonyl)	
3.2-3.4 ppm (m, 4H)	CH2-CH2 (C5/C6 backbone)	
LC-MS (ESI+)	m/z = 192.1 [M+H] <sup>+</sup>	Molecular Ion
Appearance	Off-white to pale brown solid	Oxidation of aniline turns it brown over time. <sup>[2][4]</sup>

## Part 4: Process Logic & Troubleshooting (E-E-A-T)

## Regioselectivity Logic

Why does the reaction not occur at N1?

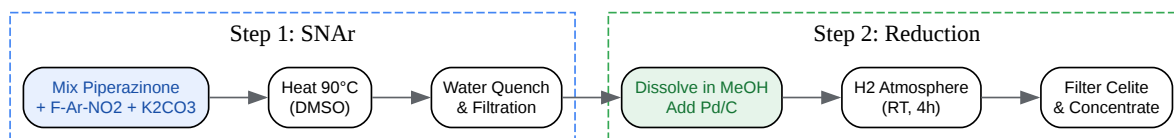
- **Electronic Deactivation:** The lone pair on N1 is delocalized into the carbonyl group (amide resonance), rendering it non-nucleophilic under mild basic conditions ( ).
- **pKa Difference:** Deprotonation of N1 requires a strong base (e.g., NaH, pKa ~15). Under the prescribed conditions (pKa of conjugate acid ~10), N1 remains protonated/neutral, while N4 acts as the free base nucleophile.

## Alternative Pathway: Buchwald-Hartwig Amination

If 1-fluoro-4-nitrobenzene is unavailable, or if the substrate contains sensitive groups incompatible with S<sub>N</sub>Ar, use Palladium-catalyzed C-N coupling.

- **Substrates:** Piperazin-2-one + 4-Bromoaniline (protected, e.g., N-Boc-4-bromoaniline).
- **Catalyst:**  
/ XPhos.
- **Base:**  
.
- **Note:** This route is more expensive and requires an extra deprotection step, making the S<sub>N</sub>Ar route superior for the specific target.

## Visualized Workflow



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Figure 2: Step-by-step experimental workflow for the synthesis.[1]

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